molecular formula C24H20O6 B8238535 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B8238535
M. Wt: 404.4 g/mol
InChI Key: IWRBCCIPJILBJB-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group, a hydroxy group, and methoxy groups attached to a chromenone core, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of 7-hydroxy-2,3-dimethylchromone as a key intermediate. The synthetic route includes:

    Protection of Hydroxy Group: The hydroxy group at position 7 is protected using benzyl bromide in the presence of a base like potassium carbonate.

    Aldol Condensation: The formation of the chromenone core is facilitated by an aldol condensation reaction between the protected intermediate and 4-methoxybenzaldehyde.

    Deprotection: The final step involves the removal of the benzyl protecting group using hydrogenation with palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent.

    Reduction: The chromenone core can be reduced to a chromanol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 7-(Benzyloxy)-3-oxo-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.

    Reduction: Formation of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)chromanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxy, methoxy, and benzyloxy groups makes it a versatile molecule for various applications in scientific research and industry.

Properties

IUPAC Name

3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBCCIPJILBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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